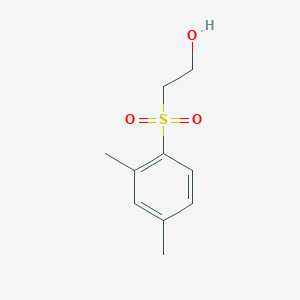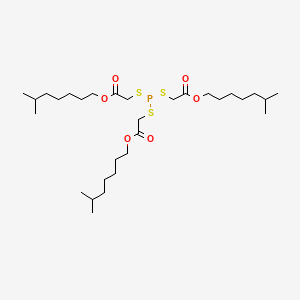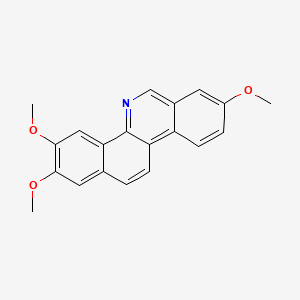
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester (CAS Number: 51032-53-2) is a complex organic compound with the following chemical formula:
C30H57O6PS3
. It belongs to the class of phosphorus-containing compounds and is commonly used as a plasticizer in various applications .Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of acetic acid with a phosphorus-containing thiol compound. The specific synthetic routes may vary, but the general approach includes esterification of acetic acid with the phosphinidynetris(thio) compound.
Reaction Conditions:: The reaction typically occurs under mild conditions, with temperature and pressure suitable for esterification reactions. Catalysts or reagents may be employed to facilitate the ester bond formation.
Industrial Production:: Industrial production methods involve large-scale synthesis using optimized conditions. detailed proprietary information about industrial processes may not be readily available.
Analyse Chemischer Reaktionen
Reactivity::
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield acetic acid and the corresponding alcohol.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Sodium Hydroxide (NaOH): Also used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products:: The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Polymer Industry: As a plasticizer, it enhances the flexibility and durability of polymers.
Biomedical Applications: Research explores its potential in drug delivery systems due to its unique properties.
Materials Science: Investigated for modifying material properties in coatings and films.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymes, or receptors. Further studies are needed to elucidate the precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
. These compounds may share similar chemical properties but differ in substituents and applications.
Eigenschaften
CAS-Nummer |
69452-87-5 |
|---|---|
Molekularformel |
C30H57O6PS3 |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
InChI-Schlüssel |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)



